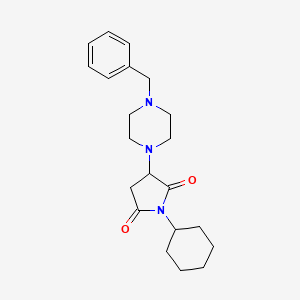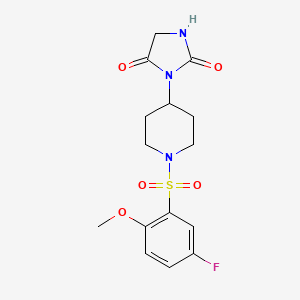![molecular formula C15H18FNO3 B2427321 N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide CAS No. 2411268-45-4](/img/structure/B2427321.png)
N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide, also known as FOXY, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FOXY belongs to the class of oxiranes, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. Additionally, N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide has been shown to modulate the activity of ion channels, such as the TRPV1 channel, which is involved in pain perception.
Biochemical and Physiological Effects:
N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide has been shown to have various biochemical and physiological effects. N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide has also been shown to increase the expression of neurotrophic factors, which are proteins that promote the growth and survival of neurons. Furthermore, N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in various physiological processes, including mood regulation and pain perception.
実験室実験の利点と制限
N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide research. One direction is to further investigate the mechanism of action of N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide and its potential targets. Another direction is to explore the potential therapeutic applications of N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide in various diseases, such as cancer, neurodegenerative diseases, and autoimmune diseases. Additionally, future research could focus on developing more efficient synthesis methods for N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide and improving its solubility and bioavailability.
合成法
N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide can be synthesized by reacting 4-fluorobenzylamine with 4-hydroxyoxan-2-one in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with epichlorohydrin to form N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide. The yield of this reaction is typically around 50%.
科学的研究の応用
N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide has also been found to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide has been shown to modulate the immune system and has potential applications in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c16-12-3-1-11(2-4-12)9-17(15(18)14-10-20-14)13-5-7-19-8-6-13/h1-4,13-14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWRTVHAXQCGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=C(C=C2)F)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Fluorophenyl)methyl]-N-(oxan-4-yl)oxirane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

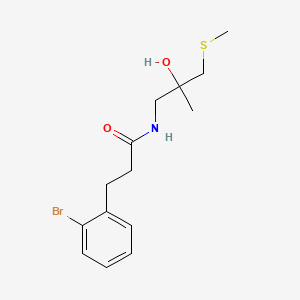
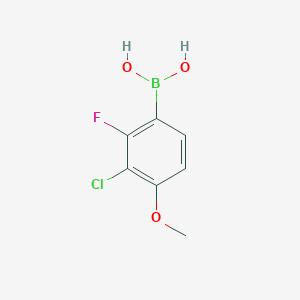
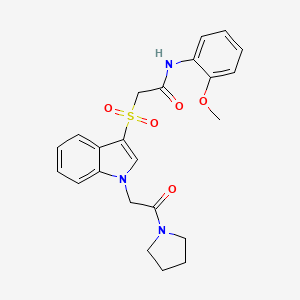

![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-nitrobenzenesulfonamide](/img/structure/B2427246.png)

methanone](/img/structure/B2427250.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2427253.png)
![N-Cyclobutyloxy-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2427254.png)
![N-[[4-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2427258.png)
![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2427259.png)
